1-cyclopentyl-1H-pyrazole-5-sulfonyl chloride
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Overview
Description
1-cyclopentyl-1H-pyrazole-5-sulfonyl chloride is a chemical compound with the molecular formula C8H11ClN2O2S and a molecular weight of 234.7 g/mol . This compound belongs to the class of pyrazole derivatives, which are known for their diverse biological activities and applications in various fields of science and industry .
Scientific Research Applications
1-cyclopentyl-1H-pyrazole-5-sulfonyl chloride has several scientific research applications, including:
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclopentyl-1H-pyrazole-5-sulfonyl chloride typically involves the reaction of 1-cyclopentyl-1H-pyrazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride derivative . The general reaction scheme is as follows:
Starting Material: 1-cyclopentyl-1H-pyrazole
Reagent: Chlorosulfonic acid (ClSO3H)
Reaction Conditions: The reaction is typically conducted at low temperatures (e.g., -20 to 0°C) to prevent side reactions and ensure high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale sulfonation processes using chlorosulfonic acid. The reaction is carefully monitored to maintain optimal conditions and achieve high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
1-cyclopentyl-1H-pyrazole-5-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Reaction Conditions: These reactions are typically carried out in the presence of a base (e.g., triethylamine) to neutralize the hydrochloric acid byproduct and facilitate the reaction.
Major Products
The major products formed from the reactions of this compound include various sulfonamide derivatives, which are valuable intermediates in pharmaceutical and agrochemical synthesis .
Mechanism of Action
The mechanism of action of 1-cyclopentyl-1H-pyrazole-5-sulfonyl chloride and its derivatives involves the interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition or modulation of their activity . This reactivity is exploited in the design of enzyme inhibitors and other bioactive molecules .
Comparison with Similar Compounds
Similar Compounds
1-isopropyl-1H-pyrazole-5-sulfonyl chloride: This compound has a similar structure but with an isopropyl group instead of a cyclopentyl group.
1-methyl-1H-pyrazole-5-sulfonyl chloride: Another similar compound with a methyl group in place of the cyclopentyl group.
Uniqueness
1-cyclopentyl-1H-pyrazole-5-sulfonyl chloride is unique due to its cyclopentyl group, which imparts distinct steric and electronic properties compared to its analogs. These properties can influence the compound’s reactivity and biological activity, making it a valuable scaffold for the development of new chemical entities .
Properties
IUPAC Name |
2-cyclopentylpyrazole-3-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O2S/c9-14(12,13)8-5-6-10-11(8)7-3-1-2-4-7/h5-7H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLHIGJZUQAGHLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=CC=N2)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1245807-09-3 |
Source
|
Record name | 1-cyclopentyl-1H-pyrazole-5-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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